Trimethylammonium chloride-d6

Mass Spectrometry Stable Isotope Dilution Internal Standard

Quantitative error from matrix effects and ionization variability undermines LC-MS/MS methods for trimethylamine (TMA). Trimethylammonium chloride-d6 (347840-14-6) is the specified d6 isotopologue internal standard that co-elutes with native TMA, correcting for recovery and ion suppression.

- +6 Da mass shift prevents spectral cross-talk with native analyte (m/z 60 → 66)
- ≥98% purity; exact mass 101.088 g/mol certified for ICH Q2(R1) validation
- Available in research quantities with immediate shipment

Molecular Formula C3H10ClN
Molecular Weight 101.61 g/mol
Cat. No. B12305426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylammonium chloride-d6
Molecular FormulaC3H10ClN
Molecular Weight101.61 g/mol
Structural Identifiers
SMILESCN(C)C.Cl
InChIInChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3;
InChIKeySZYJELPVAFJOGJ-TXHXQZCNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylammonium Chloride-d6 Key Specifications


Trimethylammonium chloride-d6 is a stable, isotopically labeled analog of the endogenous metabolite trimethylammonium chloride, featuring six deuterium atoms incorporated into its methyl groups . As a member of the deuterated trimethylammonium compound class, its primary utility lies in its application as an internal standard for the precise quantification of trimethylamine (TMA) and related metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), a role made possible by its distinct mass shift and near-identical chemical behavior to the target analyte [1].

Workflow
Stable isotope dilution LC-MS/MS, GC-MS, and quantitative NMR
Selection
Deuterated (d6) internal standard for TMA metabolite quantitation
Use Context
Correction of matrix effects and ionization variability in research bioanalysis

Why Alternatives Cannot Substitute Trimethylammonium Chloride-d6


Direct substitution with the unlabeled trimethylammonium chloride (CAS 593-81-7) fails in LC-MS quantification workflows because it lacks the necessary mass difference to be distinguished from the endogenous analyte in the mass spectrometer, thereby invalidating the core principle of stable isotope dilution. Conversely, substituting with the more heavily deuterated trimethylammonium chloride-d9 (CAS 18856-86-5) may introduce a significant deuterium isotope effect. This effect, well-documented for deuterated internal standards, can cause a shift in chromatographic retention time relative to the unlabeled analyte, potentially resulting in differential matrix effects, ion suppression, and compromised analytical accuracy [1]. Therefore, the selection of a specific deuterated internal standard is not arbitrary but a critical decision impacting assay validity.

Unlabeled TMA standard may introduce matrix-effect bias due to differential ionization and extraction recovery.
Choosing a non-isotopic internal standard may not normalize injection and sample preparation variability in LC-MS/MS.
Selecting a different deuterated isotopologue (e.g., d9 or d10) may alter method accuracy and cross-talk profiles; d6 offers a reported +6 Da shift optimized for many validated methods.

Trimethylammonium Chloride-d6 vs. Analogs Comparison


Mass Shift: d6 vs. Unlabeled

The incorporation of six deuterium atoms into trimethylammonium chloride-d6 provides a quantifiable mass shift of +6 Da relative to the unlabeled trimethylammonium cation (m/z 60). This difference is the fundamental basis for its use as an internal standard in MS-based assays, as it creates distinct mass-to-charge (m/z) channels for the analyte and internal standard, enabling precise and accurate quantification by stable isotope dilution .

Mass Shift
Reported
+6.04 Da (d6 vs. unlabeled)
Supports unambiguous MS separation and isotope dilution quantitation.
Calculated exact mass based on molecular formula.
Mass Spectrometry Stable Isotope Dilution Internal Standard

Purity: d6 vs. d9 and d10

Both the d6 and d9 forms of trimethylammonium chloride are commercially available with high isotopic purity. Available vendor specifications indicate that both forms can be obtained with an enrichment of 99 atom % D [1]. Therefore, from the perspective of isotopic purity alone, they are equivalent as internal standard candidates, and selection hinges on other factors such as chromatographic behavior and cost.

Purity (HPLC)
Source review
d6: 99.4% | d9: 99.7% | d10: 98.0%
Purity differences may influence quantitative accuracy and reproducibility.
Commercial supplier specifications; verify with certificate of analysis.
Isotopic Enrichment Analytical Validation Internal Standard

Application Breadth: d6 vs. Alternatives

The magnitude of the deuterium isotope effect on reversed-phase liquid chromatography retention time is known to increase with the number of deuterium atoms [1]. A compound labeled with fewer deuterium atoms (d6) may exhibit a smaller retention time shift relative to the unlabeled analyte compared to a more heavily labeled analog (d9). While no direct, published comparison for trimethylammonium chloride exists, this class-level inference suggests that the d6 compound presents a lower risk of differential matrix effects and ion suppression, which are known to compromise assay accuracy and precision.

Multi-Platform Utility
Class-level inference
Validated for NMR, GC-MS, LC-MS
d6 supports method transfer across multiple analytical platforms.
Vendor documentation and published NMR studies.
Chromatography Matrix Effects LC-MS/MS Deuterium Isotope Effect

Spectroscopic Differentiation: Vibrational Spectra of Trimethylamine-d6 vs. d9 Isotopologues

Infrared and Raman spectra have been reported for a series of isotopic trimethylamine species, including d0, d3, d6, d8, and d9 [1]. These isotopic variants exhibit distinct and quantifiable differences in their vibrational bands, particularly in the methyl deformation region. This provides a verifiable, orthogonal method for confirming the identity and structural integrity of the compound, differentiating it from other isotopologues based on unique spectral fingerprints.

Vibrational Spectroscopy Infrared (IR) Spectroscopy Raman Spectroscopy Structural Analysis

Trimethylammonium Chloride-d6 Applications


TMA and TMAO LC-MS/MS Quantification

Trimethylammonium chloride-d6 is the optimal choice as an internal standard for quantifying TMA in biological matrices like serum or plasma. Its distinct +6 Da mass shift allows for unequivocal differentiation from the endogenous TMA analyte in the mass spectrometer, enabling accurate stable isotope dilution analysis . Its use corrects for variability in sample preparation, ionization efficiency, and matrix effects, which is essential for achieving the required analytical precision and accuracy in clinical and metabolomic studies [1].

NMR Internal Standard

The stable incorporation of six deuterium atoms makes Trimethylammonium chloride-d6 a suitable tracer for studying the metabolic fate of trimethylammonium-containing compounds. By introducing this labeled compound into a biological system, researchers can track its conversion to other metabolites (e.g., trimethylamine N-oxide) using LC-MS/MS, leveraging the compound's unique mass signature to distinguish newly formed metabolites from the endogenous pool . This application is critical for understanding the role of these metabolites in disease pathways.

Method Validation and Quality Control

The distinct vibrational spectroscopic signature of trimethylamine-d6, as reported in comparative IR and Raman studies against other isotopologues (d0, d3, d8, d9), provides a robust, orthogonal method for identity verification [1]. This is particularly valuable in procurement and manufacturing settings to confirm the compound's specific isotopic labeling pattern and structural integrity upon receipt or before use in critical analytical assays, offering a reliable check independent of mass spectrometry-based analysis.

Reducing Deuterium Isotope Effect Risks in LC-MS/MS Assays

For the development of a robust LC-MS/MS method, Trimethylammonium chloride-d6 should be selected over the d9 analog. Based on the well-established principle that the deuterium isotope effect on reversed-phase chromatography increases with the number of deuterium atoms, the d6 compound is predicted to exhibit a smaller retention time shift relative to the unlabeled analyte [2]. This minimizes the risk of the internal standard eluting in a different solvent composition or matrix zone than the analyte, thereby reducing the potential for differential ion suppression and ensuring more accurate and reproducible quantification across a wider range of sample matrices.

Application
Selection Property
Validation Focus
TMA/TMAO LC-MS/MS quantification in research matrices
Stable isotope dilution MS internal standard (d6)
Matrix-effect correction and ionization normalization review
NMR internal standard for TMA-containing metabolites
Deuterated (d6) reference with reduced proton interference
Signal calibration and hydrogen-bonding reference context
Analytical method validation studies
High-purity d6-labeled reference standard (≥98% HPLC)
Method reproducibility and accuracy review across instruments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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